![molecular formula C10H10ClN B2994424 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride CAS No. 5176-29-4](/img/structure/B2994424.png)
11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride” is a chemical compound with the CAS Number: 5176-29-4 . Its IUPAC name is 1,4-dihydro-1,4-epiminonaphthalene hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of the compound is C10H10ClN . The compound has a molecular weight of 179.65 . The InChI code for the compound is 1S/C10H9N.ClH/c1-2-4-8-7 (3-1)9-5-6-10 (8)11-9;/h1-6,9-11H;1H .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 241.0±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.8±3.0 kJ/mol . The compound has an index of refraction of 1.593 . The molar refractivity of the compound is 44.4±0.3 cm3 .Applications De Recherche Scientifique
Cycloaddition Reactions and Synthesis Techniques
Research on compounds similar to 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride often involves exploring [4+3] cycloaddition reactions and other synthesis methods. For example, the study of aminoallyl cations with 1,3-dienes highlights innovative approaches to constructing complex cyclic structures through cycloaddition reactions (Jonghoon Oh, C. Ziani-Chérif, J. Choi, J. Cha, 2003). These methodologies are foundational for synthesizing novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Molecular Structure and Conformational Studies
Structural and conformational analyses of complex cyclic compounds are crucial for understanding their chemical behavior and potential applications. For instance, the conformational dependence of spin-spin coupling constants in azabicyclo and azatricyclo compounds provides insights into their structural characteristics and how these may influence their chemical reactivity and interactions (S. Berger, 1978). Such studies are essential for the design and development of new compounds with desired properties.
Reaction Mechanisms and Chemical Properties
Understanding the reaction mechanisms and chemical properties of compounds like 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride is fundamental to advancing organic chemistry. Research into the thermal decomposition of related compounds, for instance, sheds light on retro-Diels-Alder reactions versus nitrogen elimination processes (W. Lay, K. MacKenzie, 1970). These studies not only elucidate the behavior of specific chemical groups under various conditions but also contribute to the broader understanding of reaction dynamics in organic chemistry.
Application in Synthesis of Complex Molecules
The synthesis of complex molecules often involves multiple steps and intricate reaction pathways. Research into the synthesis of nitrogen-bridged heterocycles, for example, demonstrates the preparation of novel compounds through reactions of thiocarbonylmethylides, highlighting the versatility of these methods in creating structurally diverse molecules with potential utility in medicinal chemistry and materials science (A. Kakehi, S. Ito, S. Fujita, 1995).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClH/c1-2-4-8-7(3-1)9-5-6-10(8)11-9;/h1-6,9-11H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDMMNZHSXJXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

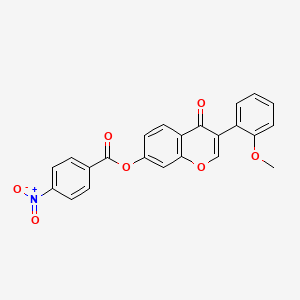
![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)
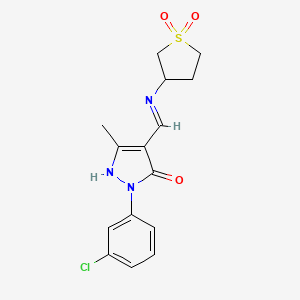
![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)
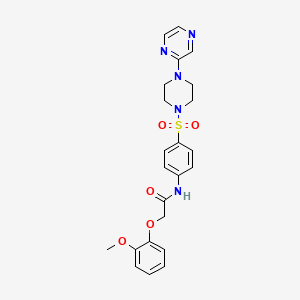
![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)
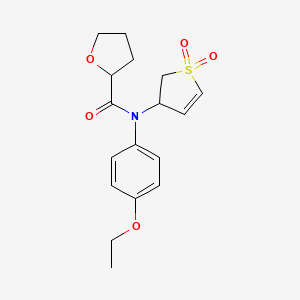
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)
![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)
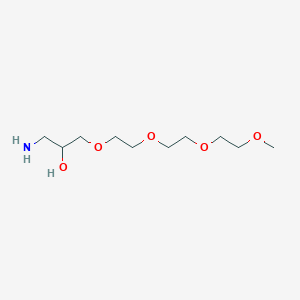
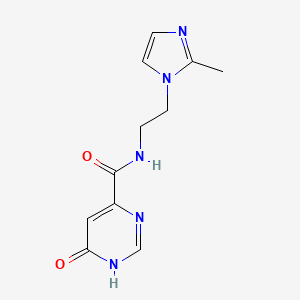
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)
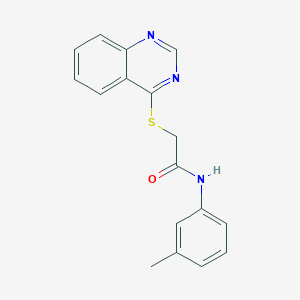
![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)